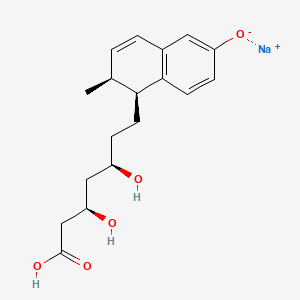
1-Naphthaleneheptanoic acid, 1,2-dihydro-b,d,6-trihydroxy-2-methyl-,monosodium salt, (bR,dR,1S,2S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Naphthaleneheptanoic acid, 1,2-dihydro-b,d,6-trihydroxy-2-methyl-,monosodium salt, (bR,dR,1S,2S)- is a complex organic compound with the molecular formula C18H23NaO5 and a molecular weight of 342.3620 . This compound is often used in research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-Naphthaleneheptanoic acid, 1,2-dihydro-b,d,6-trihydroxy-2-methyl-,monosodium salt involves several steps. The synthetic route typically includes the following steps:
Starting Materials: The synthesis begins with naphthalene derivatives and heptanoic acid.
Reaction Conditions: The reaction involves the use of catalysts and specific reaction conditions to ensure the correct stereochemistry.
Industrial Production: Industrial production methods may involve large-scale reactors and continuous flow processes to produce the compound in bulk.
Chemical Reactions Analysis
1-Naphthaleneheptanoic acid, 1,2-dihydro-b,d,6-trihydroxy-2-methyl-,monosodium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the hydroxyl groups, using reagents like alkyl halides.
Scientific Research Applications
1-Naphthaleneheptanoic acid, 1,2-dihydro-b,d,6-trihydroxy-2-methyl-,monosodium salt has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is used in biological studies to investigate its effects on cellular processes.
Medicine: It is studied for its potential therapeutic effects and as an impurity reference standard in pharmaceutical research.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Naphthaleneheptanoic acid, 1,2-dihydro-b,d,6-trihydroxy-2-methyl-,monosodium salt involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
1-Naphthaleneheptanoic acid, 1,2-dihydro-b,d,6-trihydroxy-2-methyl-,monosodium salt can be compared with similar compounds such as:
Pravastatin Impurity: This compound shares a similar structure and is used as an impurity reference standard in pharmaceutical research.
Other Naphthalene Derivatives: Compounds like naphthaleneacetic acid and naphthaleneacetic acid sodium salt have similar chemical properties but differ in their specific applications and effects.
Properties
Molecular Formula |
C18H23NaO5 |
|---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
sodium;(5S,6S)-5-[(3R,5R)-6-carboxy-3,5-dihydroxyhexyl]-6-methyl-5,6-dihydronaphthalen-2-olate |
InChI |
InChI=1S/C18H24O5.Na/c1-11-2-3-12-8-13(19)5-7-17(12)16(11)6-4-14(20)9-15(21)10-18(22)23;/h2-3,5,7-8,11,14-16,19-21H,4,6,9-10H2,1H3,(H,22,23);/q;+1/p-1/t11-,14+,15+,16-;/m0./s1 |
InChI Key |
XPBYYJYNQDBXDK-RHOWKKHKSA-M |
Isomeric SMILES |
C[C@H]1C=CC2=C([C@H]1CC[C@H](C[C@H](CC(=O)O)O)O)C=CC(=C2)[O-].[Na+] |
Canonical SMILES |
CC1C=CC2=C(C1CCC(CC(CC(=O)O)O)O)C=CC(=C2)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


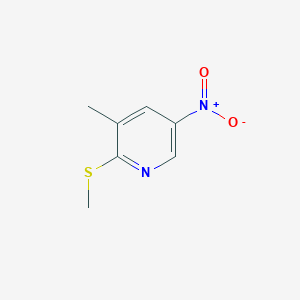

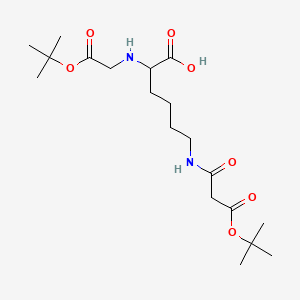
![2-[(S)-(Diphenylmethyl)sulfinyl-d10]-acetic Acid Methyl Ester](/img/structure/B13838402.png)

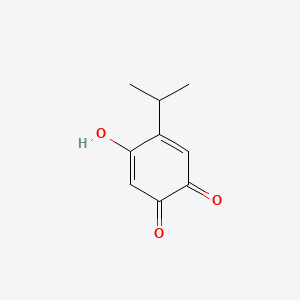
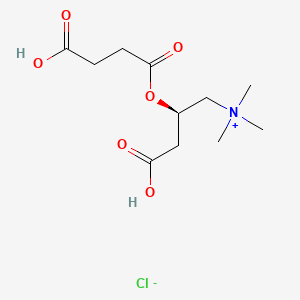
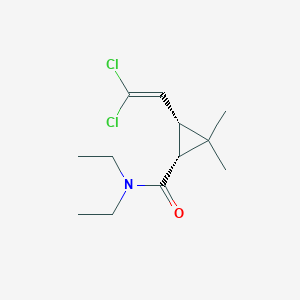
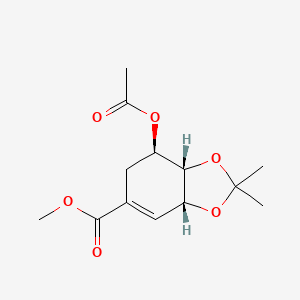
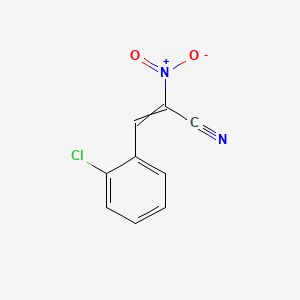
![[(2R,4aR,6R,7R,8S,8aR)-6-[[(5R,5aS,8aR,9R)-9-(3,5-dimethoxy-4-phosphonooxyphenyl)-7-oxo-5a,8,8a,9-tetrahydro-5H-[1]benzofuro[6,5-f][1,3]benzodioxol-5-yl]oxy]-2-methyl-7-[2-(2,3,4,5,6-pentafluorophenoxy)acetyl]oxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] 2-(2,3,4,5,6-pentafluorophenoxy)acetate](/img/structure/B13838434.png)



